

trimyristin melting point determination purity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Trimyristin

CAS No.: 555-45-3

Cat. No.: S545909

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Frequently Asked Questions (FAQs)

- **Q1: What is the expected melting point for pure trimyristin?** The documented melting point for pure trimyristin is 56–57 °C [1].
- **Q2: What does a broad or depressed melting point range indicate?** A broad range (e.g., 51-55°C) or a range that is lower than expected signifies that your sample contains impurities [2]. The more impure the sample, the broader and more depressed the melting range will be.
- **Q3: My sample didn't crystallize after cooling. What should I do?** This is often due to the absence of nucleation sites. Try scratching the inside of the flask gently with a glass rod or seeding the solution by adding a tiny crystal of pure trimyristin to induce crystallization.
- **Q4: Why is recrystallization a critical step?** Recrystallization is the primary method for purifying a solid compound. It separates the desired product from co-extracted impurities dissolved in the solvent, significantly increasing the purity and sharpness of the melting point [2].

Troubleshooting Guide for Melting Point Determination

The following table outlines common issues, their probable causes, and recommended solutions.

Observed Issue	Potential Causes	Solutions & Recommendations
Low & Broad Melting Point (e.g., 51.5-53.7°C [2])	• Incomplete removal of solvents or oily impurities. • Insufficient recrystallization. • Residual nutmeg oils (like myristicin) in the sample.	• Ensure adequate drying time after recrystallization. • Perform a second recrystallization from a suitable solvent like acetone or ethanol. • Use vacuum filtration effectively to wash crystals with cold solvent.
Sample Doesn't Melt	• Instrument error or incorrect temperature setting. • The compound has decomposed.	• Calibrate the melting point apparatus. • Verify the sample is trimyristin (stable under normal conditions).
Oily Residue After Heating	• Sample decomposition due to rapid heating. • Presence of significant low-melting-point impurities.	• Use a slower heating ramp (e.g., 1-2°C per minute) near the expected melting point. • Improve initial purification through recrystallization.
Low Mass Yield	• Inefficient extraction from nutmeg. • Loss of product during transfer or filtration. • Over-use of wash solvent.	• Ensure nutmeg is finely ground. • Use appropriate reflux and filtration techniques. • Use minimal, cold solvent for washing crystals.

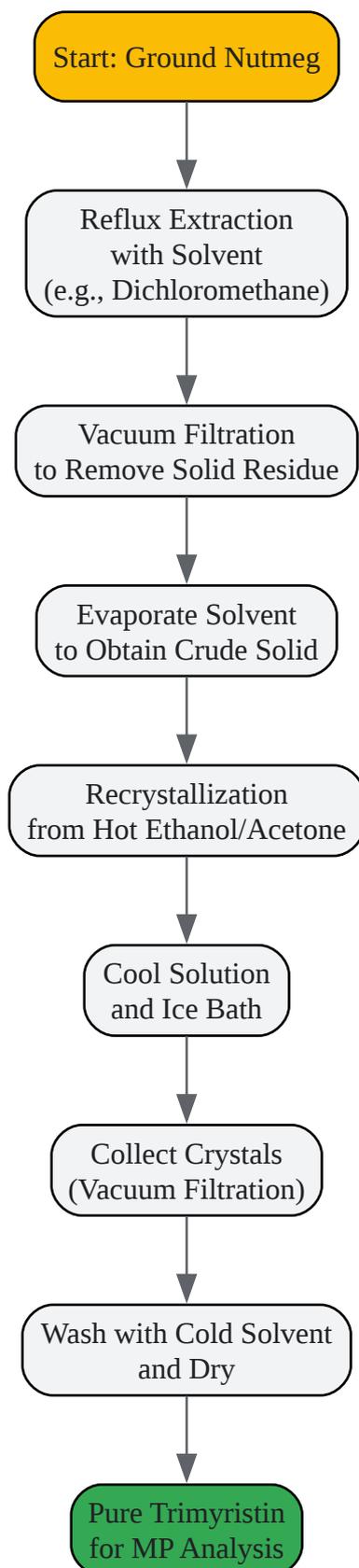
Detailed Experimental Protocols

Protocol 1: Standard Extraction & Purification from Nutmeg

This is a common introductory-level organic chemistry experiment for isolating **trimyristin** [1].

Workflow Overview

The following diagram illustrates the key steps in the extraction and purification process.



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Procedure Details

- **Reflux Extraction:** Place 2.0 g of pre-crushed nutmeg and 10.0 mL of dichloromethane (DCM) in a round-bottom flask with boiling chips. Assemble a reflux condenser and gently heat the mixture for 30 minutes after condensation begins [2].
- **Vacuum Filtration:** Allow the mixture to cool, then use a Buchner funnel for vacuum filtration to remove the solid nutmeg residue. Wash the solid residue with an additional 5 mL of DCM to maximize product recovery [2].
- **Solvent Evaporation:** Transfer the filtered liquid to a beaker and heat on a hot plate in a fume hood until all the dichloromethane evaporates, leaving behind a solid or oily residue. The mass of this crude residue is typically around 0.478 g from a 2.0 g starting sample [2].
- **Recrystallization:**
 - Add 4 mL of 95% ethanol to the crude residue and heat on a hot plate until the solid is completely dissolved [2].
 - Allow the solution to cool slowly to room temperature to form crystals. Enhance crystallization by placing the flask in an ice bath for 10 minutes [2].
- **Isolation and Drying:** Isolate the crystals via vacuum filtration. Wash the crystals with two 1 mL portions of ice-cold ethanol to remove surface impurities. Allow the crystals to dry thoroughly on the filter for at least 5 minutes before determining the mass and melting point. The typical mass of purified **trimyristin** is around 0.150 g [2].

Protocol 2: Alternative Eco-Friendly Extraction

This method uses a less hazardous solvent mixture and can be performed under reflux conditions [3].

- **Solvent System:** Use a mixture of Ethyl Acetate, Ethyl Alcohol, and Water in a volume ratio of **4.5:4.5:1**.
- **Procedure:** Reflux the ground nutmeg in this solvent system. Upon cooling, crystals of **trimyristin** will form directly in the extraction solvent, simplifying isolation. The crude product can be washed with a fresh, cold mixture of the same solvent system, and no further recrystallization from acetone may be necessary. This method achieved a product recovery of about **8.0%** [3].

Reference Data Table

The table below summarizes key quantitative data for easy comparison during your analysis.

Parameter	Value / Range	Notes & Context
Melting Point (Pure)	56–57 °C	Standard reference value for highly pure trimyristin [1].
Melting Point (Impure)	51.5–53.7 °C	Example from an experiment, indicating presence of impurities [2].
Typical Yield (Crude)	~0.478 g	From 2.0 g of ground nutmeg before recrystallization [2].
Typical Yield (Purified)	~0.150 g	From 2.0 g of ground nutmeg after recrystallization [2].
Mass Fraction in Nutmeg	20–25%	Reported typical content in dried, ground nutmeg [1].

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References

1. Trimyristin [en.wikipedia.org]
2. Extraction and Purification of Trimyristin from Nutmeg [studycorgi.com]
3. Extraction of Betulin, Trimyristin, Eugenol and Carnosic ... [pmc.ncbi.nlm.nih.gov]

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Address: Ontario, CA 91761, United States

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